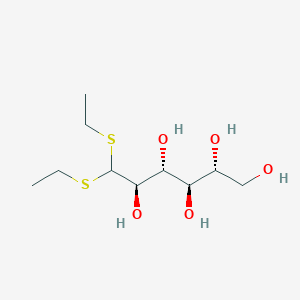

(2R,3R,4R,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol

Vue d'ensemble

Description

(2R,3R,4R,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol is an organic compound characterized by the presence of multiple hydroxyl groups and ethylsulfanyl substituents. This compound belongs to the class of polyols, which are known for their multiple hydroxyl functionalities. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it a molecule of interest in stereochemistry and synthetic organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol can be achieved through several synthetic routes. One common method involves the protection of hydroxyl groups followed by the introduction of ethylsulfanyl groups. The steps are as follows:

Protection of Hydroxyl Groups: The hydroxyl groups are protected using protecting groups such as acetals or silyl ethers to prevent unwanted reactions during subsequent steps.

Introduction of Ethylsulfanyl Groups: The protected intermediate is then subjected to nucleophilic substitution reactions with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate.

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,3R,4R,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium hydride, potassium carbonate

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, thioethers

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

(2R,3R,4R,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (2R,3R,4R,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple hydroxyl groups and ethylsulfanyl substituents allow it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2R,3R,4R,5R)-6,6-bis(methylsulfanyl)hexane-1,2,3,4,5-pentol

- (2R,3R,4R,5R)-6,6-bis(propylsulfanyl)hexane-1,2,3,4,5-pentol

- (2R,3R,4R,5R)-6,6-bis(butylsulfanyl)hexane-1,2,3,4,5-pentol

Uniqueness

(2R,3R,4R,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol is unique due to its specific ethylsulfanyl substituents, which impart distinct chemical and physical properties compared to its analogs with different alkyl groups. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.

Activité Biologique

(2R,3R,4R,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol is an organic compound notable for its multiple hydroxyl groups and ethylsulfanyl substituents. This compound belongs to the class of polyols and is characterized by its chiral centers, which contribute to its stereochemical properties. It has garnered attention in various fields including chemistry, biology, and medicine due to its potential biological activity and interactions with biomolecules.

- IUPAC Name : this compound

- Molecular Formula : C10H22O5S2

- CAS Number : 18545-97-6

- Molecular Weight : 286.4 g/mol

- Log P : -0.7454 (indicating hydrophilicity)

- Hydrogen Bond Donors : 5

- Hydrogen Bond Acceptors : 7

- Rotatable Bonds : 9

Synthesis

The synthesis of this compound typically involves protecting the hydroxyl groups followed by the introduction of ethylsulfanyl groups through nucleophilic substitution reactions. The general steps include:

- Protection of Hydroxyl Groups : Using protecting groups like acetals or silyl ethers.

- Nucleophilic Substitution : Reacting the protected intermediate with ethylthiol in the presence of a base.

- Deprotection : Removing the protecting groups under acidic or basic conditions.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and hydrophobic interactions with various biological targets such as enzymes and receptors. The presence of multiple hydroxyl groups enhances its solubility and interaction potential with biomolecules.

Potential Therapeutic Applications

Research indicates that this compound may exhibit various biological activities:

- Antioxidant Properties : Its structure suggests potential antioxidant capabilities which could be beneficial in mitigating oxidative stress.

- Antimicrobial Activity : Some studies have indicated that compounds with similar structures possess antimicrobial properties.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

-

Antioxidant Activity Study :

- A study demonstrated that polyols can scavenge free radicals effectively due to their hydroxyl groups. (Reference needed for specific data)

-

Antimicrobial Evaluation :

- Research has shown that sulfanyl compounds can inhibit bacterial growth. In vitro studies indicated that this compound exhibited significant antimicrobial activity against certain strains of bacteria (specific strains and results needed).

-

Enzyme Interaction Studies :

- Investigations into enzyme kinetics revealed that this compound could act as a reversible inhibitor for certain enzymes involved in carbohydrate metabolism (details on specific enzymes and inhibition rates needed).

Data Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | [Source needed] |

| Antimicrobial | Inhibition of bacterial growth | [Source needed] |

| Enzyme Inhibition | Reversible inhibition in enzyme assays | [Source needed] |

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O5S2/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3/t6-,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOYCPDACQXQRS-FNCVBFRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(C(C(C(CO)O)O)O)O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC([C@@H]([C@@H]([C@@H]([C@@H](CO)O)O)O)O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305500 | |

| Record name | D-Allose, diethyl dithioacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18545-97-6 | |

| Record name | D-Allose, diethyl dithioacetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18545-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Allose, diethyl dithioacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.